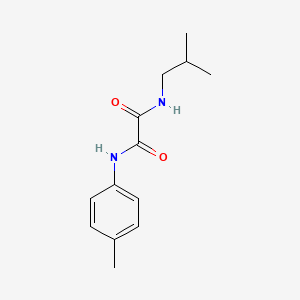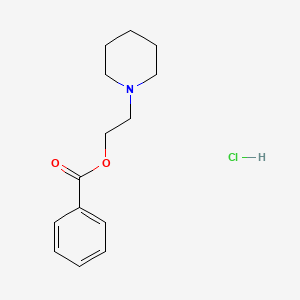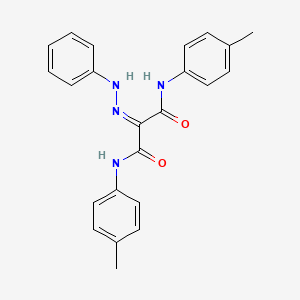![molecular formula C18H16INO2 B4999068 2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4999068.png)
2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as imine derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the production of inflammatory mediators. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
For the research of 2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone include further studies to elucidate its mechanism of action, potential drug development, and its use in the treatment of neurodegenerative diseases. Additionally, studies could be conducted to investigate the potential side effects and toxicity of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been reported using various methods. One of the commonly used methods involves the reaction of 2-iodoaniline with 6-methoxy-1-tetralone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been extensively studied for its potential applications in medicinal chemistry. This compound has been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2E)-2-[(2-iodoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c1-22-14-8-9-15-12(10-14)6-7-13(18(15)21)11-20-17-5-3-2-4-16(17)19/h2-5,8-11,20H,6-7H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPXYARFUGUDOI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CNC3=CC=CC=C3I)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/NC3=CC=CC=C3I)/CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)
![1-[4-(2-ethylphenoxy)butyl]piperidine oxalate](/img/structure/B4999015.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4999021.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4999028.png)

![2-methoxy-4-((1E)-3-{4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1-propen-1-yl)phenol](/img/structure/B4999035.png)
![6-(2,6-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4999043.png)
![2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol](/img/structure/B4999044.png)

![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)

![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)